Cas no 15645-11-1 (cis-Khellactone)

cis-Khellactone structure
cis-Khellactone structure
商品名:cis-Khellactone
CAS番号:15645-11-1
MF:C14H14O5
メガワット:0
CID:2080416
PubChem ID:455821

cis-Khellactone 化学的及び物理的性質

名前と識別子

    • (-)-(3'R,4'S)-khellactone
    • (-)-trans-Khellacton
    • (-)-trans-khellactone
    • (+-)-trans-Khellacton
    • (+-)-trans-khellactone
    • (+/-)-3',4'-trans-dihydroxy-7,8-pyranocoumarin
    • (+/-)-trans-khellactone
    • trans-Khellacton
    • trans-khellactone
    • cis-Khellactone
    • Khellactone
    • Visnagan
    • UR04OK5S60
    • NSC77209
    • (+/-)-cis-Khellactone
    • NCIOpen2_003994
    • NCI60_041702
    • 6-Chromanacrylic acid,4,5-trihydroxy-2,2-dimethyl-, .delta.-lactone
    • Rel-(9R,10R)-9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one
    • SMR001397038
    • HMS2198C16
    • (3'R,4'R)-(+)-cis-Khellactone
    • 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10R)-
    • 15645-11-1
    • Khellactone, cis-(+)-
    • (9R,10R)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one
    • BDBM50069687
    • 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, cis-(+/-)-
    • AKOS040761950
    • 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10R)-rel-
    • XK163784
    • 24144-61-4
    • rel-(9R,10R)-9,10-Dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2(8H)-one
    • Khellactone, cis-(+/-)-
    • (+)-cis-Khellactone
    • FS-8788
    • MLS002472927
    • cis-(+)-Khellactone
    • UNII-V04P1S3P1A
    • CS-0024188
    • SCHEMBL4743847
    • (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
    • CHEMBL68727
    • GAS8L324N7
    • 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R-cis)-
    • HY-N3422
    • V04P1S3P1A
    • UNII-GAS8L324N7
    • G89027
    • (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9H,10H-pyrano[2,3-h]chromen-2-one
    • (9R,?10R)?-9,?10-?Dihydro-?9,?10-?dihydroxy-?8,?8-?dimethyl-2H,?8H-?Benzo[1,?2-?b:3,?4-?b']?dipyran-?2-?one; (9R-cis)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one; 9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one Stereoisomer; (3'R,4'R)-(+)-cis-Khellactone; cis-(+)-Khellactone
    • 8,8-Dimethyl-9alpha,10alpha-dihydroxy-9,10-dihydro-2H,8H-benzo[1,2-b
    • インチ: 1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3
    • InChIKey: HKXQUNNSKMWIKJ-UHFFFAOYSA-N
    • ほほえんだ: O1C2C([H])=C([H])C3C([H])=C([H])C(=O)OC=3C=2C([H])(C([H])(C1(C([H])([H])[H])C([H])([H])[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 262.08412354g/mol
  • どういたいしつりょう: 262.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 0
  • 複雑さ: 416
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 色と性状: Cryst.

cis-Khellactone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
K432100-500μg
cis-Khellactone
15645-11-1
500μg
$ 260.00 2022-06-04
TRC
K432100-5mg
cis-Khellactone
15645-11-1
5mg
$1987.00 2023-05-18
TRC
K432100-1mg
cis-Khellactone
15645-11-1
1mg
$569.00 2023-05-18
TRC
K432100-.5mg
cis-Khellactone
15645-11-1
5mg
$299.00 2023-05-18
TRC
K432100-2.5mg
cis-Khellactone
15645-11-1
2.5mg
$1200.00 2023-05-18

cis-Khellactone 関連文献

cis-Khellactoneに関する追加情報

Exploring cis-Khellactone (CAS No. 15645-11-1): A Comprehensive Guide to Its Properties and Applications

cis-Khellactone (CAS No. 15645-11-1) is a naturally occurring coumarin derivative that has garnered significant attention in the fields of pharmacology, organic chemistry, and natural product research. This compound, characterized by its unique cis-configuration, is a key intermediate in the synthesis of various bioactive molecules. Its structural versatility and potential therapeutic benefits make it a subject of ongoing scientific exploration. In this article, we delve into the chemical properties, sources, and emerging applications of cis-Khellactone, while addressing common queries and trends in the scientific community.

The chemical structure of cis-Khellactone features a fused lactone ring system, which contributes to its stability and reactivity. Unlike its trans-isomer, the cis-configuration imparts distinct physicochemical properties, influencing its solubility, melting point, and interaction with biological targets. Researchers often highlight its role as a precursor in the synthesis of khellactone derivatives, which are studied for their potential anti-inflammatory, antioxidant, and vasodilatory effects. The growing interest in natural product chemistry and green synthesis has further propelled the relevance of cis-Khellactone in modern drug discovery.

One of the most frequently asked questions about cis-Khellactone (CAS No. 15645-11-1) revolves around its natural sources. This compound is predominantly found in plants of the Apiaceae family, such as Peucedanum and Angelica species. Traditional medicine systems, particularly in Asia, have utilized these plants for centuries, underscoring the ethnopharmacological significance of cis-Khellactone. Modern extraction techniques, including supercritical fluid extraction and microwave-assisted extraction, have optimized the isolation of this compound, enabling higher yields and purity for research and industrial applications.

In recent years, the demand for sustainable chemistry and eco-friendly synthesis has influenced the study of cis-Khellactone. Researchers are exploring catalytic methods and biocatalysis to produce this compound with minimal environmental impact. Additionally, its potential role in nutraceuticals and cosmeceuticals has sparked interest among consumers seeking natural alternatives to synthetic additives. The compound's photoprotective and anti-aging properties, as suggested by preliminary studies, align with the rising trend of clean beauty and plant-based skincare.

From a pharmacological perspective, cis-Khellactone (CAS No. 15645-11-1) is being investigated for its structure-activity relationship (SAR) in drug design. Its ability to modulate enzymatic pathways, particularly those involving cyclooxygenase and lipoxygenase, positions it as a promising candidate for developing novel anti-inflammatory agents. Furthermore, its low toxicity profile and high bioavailability enhance its appeal for therapeutic applications. These attributes are frequently cited in academic literature and patent filings, reflecting the compound's commercial and scientific potential.

As the scientific community continues to unravel the mysteries of cis-Khellactone, its integration into multi-disciplinary research is becoming increasingly evident. Whether in the context of drug discovery, natural product synthesis, or sustainable manufacturing, this compound exemplifies the intersection of tradition and innovation. For those seeking to understand its full scope, staying updated with the latest peer-reviewed studies and industry reports is essential. The journey of cis-Khellactone from botanical extracts to cutting-edge applications is a testament to the enduring relevance of natural compounds in science and technology.

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